Benzylpenicillin Benzathin

Description

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGLIYRKPOITBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-09-6 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzathine benzylpenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Benzylpenicillin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the in vitro mechanism of action of benzylpenicillin (Penicillin G), the active component of Benzylpenicillin Benzathine. Benzylpenicillin is a β-lactam antibiotic that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary targets are a group of enzymes known as Penicillin-Binding Proteins (PBPs).[3] By forming a stable covalent bond with the active site of these enzymes, benzylpenicillin effectively blocks the final transpeptidation stage of peptidoglycan synthesis.[3][4] This disruption leads to a compromised cell wall structure, culminating in cell lysis and bacterial death, particularly in actively multiplying microorganisms.[1][5] This guide details the core biochemical pathway, presents quantitative data on its inhibitory activity, and outlines the standard experimental protocols used for its in vitro characterization.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of benzylpenicillin stems from its ability to interfere with the final step of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[][7] The mechanism can be delineated into the following key stages:

-

Target Identification - Penicillin-Binding Proteins (PBPs): The molecular targets of all β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs).[3][4] PBPs are bacterial enzymes, specifically DD-transpeptidases, that are anchored in the cell membrane.[3][8] Their essential function is to catalyze the cross-linking of peptide side chains of the nascent peptidoglycan layer, a process known as transpeptidation.[4][9] This cross-linking provides the rigidity and strength of the cell wall.[10]

-

Molecular Mimicry: Benzylpenicillin's structure is analogous to the D-alanyl-D-alanine dipeptide moiety, which is the natural substrate for the PBP-catalyzed transpeptidation reaction.[4][8][9] This structural similarity allows the antibiotic to fit into the PBP's active site.

-

Covalent Inactivation: Once in the active site, the highly reactive β-lactam ring of the penicillin molecule is attacked by a catalytic serine residue.[3][4] This ruptures the amide bond within the ring and forms a stable, covalent acyl-enzyme complex.[3][11] This process effectively inactivates the PBP enzyme, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[8][11]

-

Cell Wall Degradation and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[4] In a hypotonic environment, the compromised cell wall can no longer withstand the internal osmotic pressure. This leads to the activation of bacterial autolytic enzymes (autolysins), uncontrolled water influx, cell swelling, and ultimately, cell lysis and death.[1][11][12] This action is most effective during the stage of active cell growth and division when peptidoglycan synthesis is maximal.[2]

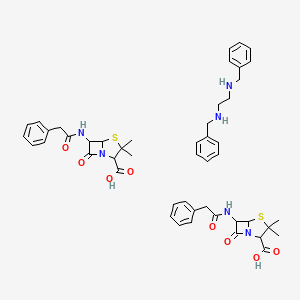

Signaling Pathway Diagram

Caption: Inhibition of peptidoglycan synthesis by Benzylpenicillin.

Quantitative In Vitro Data

The potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[13][14] MIC values for Benzylpenicillin (Penicillin G) can vary based on the bacterial species and the presence of resistance mechanisms.

Table 1: Summary of Published MIC Values for Benzylpenicillin (Penicillin G)

| Bacterial Species | Strain Information | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Various clinical isolates | 0.4 - 24 | [13] |

| Staphylococcus aureus | Isolates from bovine mastitis | 0.4 or 24 | [15] |

| Streptococcus pyogenes | Clinical isolates | 0.006 (reported as 6 ppm) | [16] |

Note: A lower MIC value indicates greater potency.[13] The wide range observed, particularly for S. aureus, reflects the prevalence of strains with varying degrees of susceptibility or resistance.

Key Experimental Protocols

The in vitro activity of benzylpenicillin is primarily evaluated using standardized methods such as broth microdilution for MIC determination and time-kill assays to assess bactericidal kinetics.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of benzylpenicillin required to inhibit bacterial growth in a liquid medium.[14][17]

Methodology:

-

Preparation of Antibiotic Stock: Prepare a sterile, high-concentration stock solution of Benzylpenicillin sodium in an appropriate solvent (e.g., sterile deionized water).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution using a cation-adjusted Mueller Hinton Broth (CAMHB).[14] This creates a gradient of antibiotic concentrations across the wells. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[17]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[14][18]

-

Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of benzylpenicillin at which there is no visible turbidity or growth (e.g., a pellet at the bottom of the well).[17]

Experimental Workflow Diagram

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol: Time-Kill Assay

Time-kill assays provide data on the rate of bactericidal activity of an antibiotic against a specific microorganism.[19][20]

Methodology:

-

Inoculum Preparation: Prepare a logarithmic-growth-phase culture of the test organism in a suitable broth (e.g., Todd-Hewitt broth).[18] Adjust the culture to a starting inoculum of approximately 10⁶ CFU/mL.

-

Experimental Setup: Prepare flasks or tubes containing sterile broth with benzylpenicillin at desired concentrations, typically multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC).[18][21] Include a positive growth control flask with no antibiotic.

-

Inoculation and Incubation: Inoculate each flask with the prepared bacterial culture and incubate at 37°C, often with shaking to ensure aeration.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[22]

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto a suitable agar medium.

-

Colony Counting: Incubate the plates for 18-24 hours, then count the number of viable colonies to determine the CFU/mL at each time point.[20]

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Conclusion

The in vitro mechanism of action of benzylpenicillin is a well-characterized process centered on the covalent inhibition of Penicillin-Binding Proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death.[3][5] Its efficacy is quantified through standardized microbiological assays such as MIC determination and time-kill curve analysis, which are essential tools for susceptibility testing and pharmacodynamic assessment in research and drug development.[13][19] Understanding these core principles and methodologies is fundamental for professionals engaged in the study of antimicrobial agents.

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzyl-penicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. academic.oup.com [academic.oup.com]

- 10. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 11. resources.biomol.com [resources.biomol.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. media.neliti.com [media.neliti.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. benchchem.com [benchchem.com]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 22. actascientific.com [actascientific.com]

An In-depth Technical Guide to the Degradation Pathways and Products of Benzylpenicillin Benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of benzylpenicillin benzathine, a long-acting penicillin antibiotic. The stability of this drug is of paramount importance for its therapeutic efficacy and safety. This document details the chemical and enzymatic degradation routes, the resulting degradation products, and the analytical methodologies for their characterization.

Introduction to Benzylpenicillin Benzathine and its Stability

Benzylpenicillin benzathine is the salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of benzathine (N,N'-dibenzylethylenediamine). Its low solubility in water allows for the slow release of benzylpenicillin after intramuscular injection, resulting in prolonged antibiotic activity. However, the inherent instability of the β-lactam ring in the penicillin structure makes it susceptible to degradation under various conditions, including changes in pH, temperature, and the presence of enzymes. Understanding these degradation pathways is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the identification of potential immunogenic or inactive byproducts.

Primary Degradation: Hydrolysis to Benzylpenicillin

The initial and rate-limiting step in the degradation of benzylpenicillin benzathine in an aqueous environment is its dissolution and subsequent hydrolysis into its constituent components: benzylpenicillin (penicillin G) and benzathine. This process is governed by the solubility product of the salt and is essential for the release of the active antibiotic moiety.

Degradation Pathways of Benzylpenicillin

Once released, benzylpenicillin is subject to several degradation pathways, leading to a variety of products. The principal routes of degradation are hydrolysis (both acid and base-catalyzed) and enzymatic degradation.

Hydrolytic Degradation

The β-lactam ring of benzylpenicillin is highly strained and susceptible to nucleophilic attack by water, leading to its cleavage. This hydrolysis can be catalyzed by both acidic and alkaline conditions.

-

Alkaline and Neutral Hydrolysis: Under neutral to alkaline conditions, the primary degradation product is benzylpenicilloic acid. This occurs through the nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon. Benzylpenicilloic acid is inactive as an antibiotic and can undergo further rearrangements.[1]

-

Acidic Hydrolysis: In acidic conditions, the degradation of benzylpenicillin is more complex, yielding several products including benzylpenillic acid, benzylpenilloic acid, and benzylpenicilloaldehyde.

The major degradation products of benzylpenicillin include:

-

Benzylpenicilloic acid: The direct product of β-lactam ring hydrolysis. It exists as different isomers.[1]

-

Benzylpenilloic acid: Formed from the rearrangement of benzylpenicilloic acid.

-

6-Aminopenicillanic acid (6-APA): Results from the enzymatic or chemical cleavage of the amide side chain.

-

Benzylpenicilloaldehyde and Isopenillic acid: Also identified as degradation products in aqueous environments.

Enzymatic Degradation

The most significant enzymatic degradation pathway for benzylpenicillin involves β-lactamases (penicillinases). These enzymes are produced by many bacteria and are a primary mechanism of antibiotic resistance. β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3]

The general mechanism involves the acylation of a serine residue in the active site of the β-lactamase by the penicillin molecule, forming an acyl-enzyme intermediate. This is followed by the deacylation of the enzyme by a water molecule, which releases the inactive penicilloic acid and regenerates the active enzyme.[3]

Quantitative Data on Benzylpenicillin Degradation

The rate of benzylpenicillin degradation is highly dependent on pH and temperature. The degradation generally follows pseudo-first-order kinetics.

| Temperature (°C) | pH | Rate Constant (k) x 10⁻³ (h⁻¹) | Reference |

| 5 | 4.0 | 5.40 ± 0.09 | [4] |

| 5 | 5.0 | 0.735 ± 0.0094 | [4] |

| 5 | 6.0 | 0.0891 ± 0.0012 | [4] |

| 25 | 4.0 | 50.4 ± 1.1 | [4] |

| 25 | 5.0 | 7.03 ± 0.11 | [4] |

| 25 | 6.0 | 0.854 ± 0.013 | [4] |

| 25 | 7.0 | 0.457 ± 0.011 | [4] |

| 25 | 7.5 | 0.793 ± 0.015 | [4] |

| 25 | 9.0 | 11.2 ± 0.2 | [4] |

| 25 | 10.0 | 73.1 ± 1.8 | [4] |

| 37 | 4.0 | 160 ± 4 | [4] |

| 37 | 5.0 | 22.3 ± 0.3 | [4] |

| 37 | 6.0 | 2.70 ± 0.04 | [4] |

| 37 | 7.0 | 1.44 ± 0.03 | [4] |

| 37 | 7.5 | 2.51 ± 0.05 | [4] |

| 37 | 9.0 | 35.4 ± 0.7 | [4] |

| 37 | 10.0 | 231 ± 5 | [4] |

Data extracted from a study on the stability of Penicillin G in various buffer solutions.[4]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A typical workflow is as follows:

General Procedure:

-

Acid and Base Hydrolysis: A solution of benzylpenicillin benzathine is treated with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time intervals, neutralized, and analyzed.

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid drug substance or its solution is subjected to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: The drug substance or its solution is exposed to UV and/or visible light.

HPLC Method for Analysis of Benzylpenicillin and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying benzylpenicillin from its degradation products.

-

Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For example, a gradient elution with mobile phase A as 0.05 M potassium dihydrogen phosphate (pH 3.1) and mobile phase B as methanol (B129727) has been reported.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.[5]

-

Detection: UV detection at a wavelength of 220 nm is suitable for benzylpenicillin and its degradation products.[5]

-

Sample Preparation: Samples from degradation studies are diluted with the mobile phase or a suitable solvent to an appropriate concentration before injection.

LC-MS/MS Method for Identification of Degradation Products

LC-MS/MS is a powerful technique for the structural elucidation of unknown degradation products.

-

Liquid Chromatography: The separation is achieved using an HPLC system similar to the one described above.

-

Mass Spectrometry: The eluent from the HPLC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific degradation products. Fragmentation patterns obtained from MS/MS analysis provide valuable structural information for the identification of the degradants.

Conclusion

The degradation of benzylpenicillin benzathine is a multifaceted process initiated by its hydrolysis to benzylpenicillin. The subsequent degradation of benzylpenicillin is primarily driven by hydrolysis of the β-lactam ring and enzymatic inactivation by β-lactamases. A thorough understanding of these degradation pathways and the resulting products is essential for ensuring the quality, safety, and efficacy of benzylpenicillin benzathine formulations. The application of robust analytical techniques like HPLC and LC-MS/MS is critical for monitoring stability and characterizing degradation products throughout the drug development lifecycle.

References

- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Benzylpenicillin Benzathine Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of benzylpenicillin benzathine powder, a long-acting penicillin antibiotic. The information presented is intended for researchers, scientists, and drug development professionals to support formulation development, quality control, and regulatory submissions. This document details the chemical structure, solubility, melting point, polymorphism, hygroscopicity, and stability of benzylpenicillin benzathine. Detailed experimental protocols for the characterization of these properties are also provided, along with mandatory visualizations to aid in the understanding of complex relationships and workflows.

Chemical and Physical Properties

Benzylpenicillin benzathine is a salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine (benzathine). This combination results in a compound with low aqueous solubility, which allows for its slow release from the site of intramuscular injection, leading to a prolonged therapeutic effect.[1][2]

Table 1: General Physicochemical Properties of Benzylpenicillin Benzathine

| Property | Value | References |

| Chemical Name | N,N'-Dibenzylethane-1,2-diamine bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] | [3] |

| Synonyms | Benzathine Penicillin G, Penicillin G Benzathine | [4] |

| CAS Number | 1538-09-6 (anhydrous) | [5] |

| Molecular Formula | C₄₈H₅₆N₆O₈S₂ | [6] |

| Molecular Weight | 909.1 g/mol | [6] |

| Appearance | White or almost white crystalline powder | [5] |

Below is a diagram illustrating the chemical structure of Benzylpenicillin Benzathine.

Solubility and Dissolution

The solubility of benzylpenicillin benzathine is a critical parameter influencing its long-acting properties. It is very slightly soluble in water and slightly soluble in ethanol.[5][7] Its poor aqueous solubility is the rate-limiting step for its dissolution and subsequent absorption after intramuscular administration.[2]

Table 2: Solubility of Benzylpenicillin Benzathine

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (1 g in approx. 3000 mL) | [5][7] |

| Ethanol (96%) | Slightly soluble | [5][7] |

| Dimethylformamide (DMF) | Freely soluble | [5][7] |

| Formamide | Freely soluble | [5][7] |

| DMSO | ≥ 250 mg/mL | [8] |

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of benzylpenicillin benzathine powder can be determined using the shake-flask method.

-

Preparation of Solutions: Prepare saturated solutions by adding an excess amount of benzylpenicillin benzathine powder to different solvents in sealed containers.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from the supernatant of each container and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved particles.

-

Quantification: Analyze the concentration of benzylpenicillin benzathine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

Melting Point and Thermal Analysis

The melting point of a crystalline solid is a key indicator of its purity. Benzylpenicillin benzathine exhibits a defined melting range.

Table 3: Melting Point of Benzylpenicillin Benzathine

| Melting Point Range (°C) | Reference |

| 123-124 | [9] |

| 124.22 - 127 | [10] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to determine the melting point and other thermal transitions of the powder.

-

Sample Preparation: Accurately weigh a small amount of benzylpenicillin benzathine powder (typically 2-5 mg) into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm on the DSC thermogram. A representative DSC thermogram for benzylpenicillin benzathine shows an endothermic peak in the range of 124.22 °C - 127 °C.[10]

Polymorphism and Crystallinity

Benzylpenicillin benzathine is a crystalline powder.[5] The crystalline form can impact its physical and chemical stability, as well as its dissolution rate. X-ray powder diffraction (XRPD) is the primary technique for identifying the crystalline form. A study on solid dispersions of benzylpenicillin G showed sharp and intense crystalline peaks at 2θ of 16, 19, 19.5, 21, 22, 23.5, 26, and 29, indicating its crystalline nature.[11] While this confirms its crystallinity, detailed studies on the existence of different polymorphic forms are limited in the public domain.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: A small amount of the powder is gently packed into a sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

Hygroscopicity

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption analysis is a common method to assess the hygroscopicity of a powder.

-

Sample Preparation: A small, accurately weighed sample of the powder is placed in the DVS instrument.

-

Experimental Program: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). This typically involves a drying step followed by incremental increases in relative humidity (RH) from 0% to 90% and then a desorption phase with incremental decreases in RH.

-

Data Collection: The instrument continuously measures the change in mass of the sample as a function of RH and time.

-

Data Analysis: A moisture sorption isotherm is generated by plotting the equilibrium mass change against the RH. The shape of the isotherm and the extent of moisture uptake are used to classify the hygroscopicity of the material.

Stability

The stability of benzylpenicillin benzathine powder is crucial for its therapeutic efficacy and safety. It is susceptible to degradation under certain conditions, particularly in the presence of moisture and at elevated temperatures. Stability-indicating analytical methods are essential to monitor its purity and detect any degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify benzylpenicillin benzathine from its potential degradation products.

Table 4: Example of a Stability-Indicating HPLC Method

| Parameter | Condition | Reference |

| Column | End-capped octadecylsilane (B103800) bonded silica (B1680970) gel (C18) | [12] |

| Mobile Phase A | 0.05 mol/L Potassium dihydrogen phosphate (B84403) solution (pH adjusted to 3.1 with phosphoric acid) | [12] |

| Mobile Phase B | Methanol | [12] |

| Elution | Gradient | [12] |

| Flow Rate | 1.0 mL/min | [12] |

| Column Temperature | 40 °C | [12] |

| Detection | UV at 220 nm | [12] |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways. The powder is subjected to stress conditions as per ICH guidelines.

-

Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).

-

Photodegradation: Expose the solid powder to UV and visible light.

The stressed samples are then analyzed by the proposed HPLC method to assess the separation of the main peak from any degradation product peaks.

Conclusion

This technical guide has summarized the key physicochemical properties of benzylpenicillin benzathine powder, providing a foundation for its scientific understanding and application in drug development. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offers a valuable resource for researchers and scientists. Further investigation into the polymorphism and a detailed characterization of its hygroscopic nature would provide a more complete profile of this important active pharmaceutical ingredient.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzylpenicillin Benzathine | LGC Standards [lgcstandards.com]

- 4. Benzathine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 5. Benzathine benzylpenicillin CAS#: 1538-09-6 [m.chemicalbook.com]

- 6. Penicillin G Benzathine Anhydrous | C48H56N6O8S2 | CID 15232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzathine benzylpenicillin | 1538-09-6 [amp.chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Benzylpenicillin Benzathine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzylpenicillin Benzathine (also known as Benzathine Penicillin G) in various organic solvents. Understanding the solubility characteristics of this widely used antibiotic is critical for its formulation, development, purification, and delivery. This document compiles available quantitative and qualitative data, details a standard experimental protocol for solubility determination, and presents a visual workflow for these procedures.

Introduction to Benzylpenicillin Benzathine

Benzylpenicillin benzathine is the salt formed from two molecules of benzylpenicillin and one molecule of N,N'-dibenzylethylenediamine. Its therapeutic advantage lies in its very low solubility in water, which allows for slow release from the site of intramuscular injection and results in prolonged, low-level concentrations of benzylpenicillin in the bloodstream.[1][2] While its aqueous solubility is well-characterized as poor, its behavior in organic solvents is crucial for various pharmaceutical processes, including the preparation of novel formulations and analytical procedures.

Solubility Data

The solubility of Benzylpenicillin Benzathine has been described in various solvents, though comprehensive quantitative data across a wide range of organic solvents is limited in publicly available literature. The existing data, both qualitative and quantitative, is summarized below.

Table 1: Solubility of Benzylpenicillin Benzathine in Various Solvents

| Solvent | Type | Solubility Description | Quantitative Value | Form | Reference(s) |

| Dimethylformamide (DMF) | Organic | Freely Soluble | Not specified | Anhydrous | [1][3][4][5] |

| Formamide (B127407) | Organic | Freely Soluble | Not specified | Anhydrous | [1][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | ≥ 250 mg/mL | Tetrahydrate | [6] |

| Ethanol (B145695) (96%) | Organic | Slightly Soluble | Approx. 15.4 mg/mL (1 in 65) | Tetrahydrate | [4] |

| n-Octanol | Organic | Slightly Soluble | 0.026 mM | Not specified | [7] |

| Water | Aqueous | Very Slightly Soluble | Approx. 0.2 mg/mL (1 in 5000) | Tetrahydrate | [4] |

Note: The term "Freely Soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute. "Slightly Soluble" typically means 100 to 1000 parts of solvent are needed for 1 part of solute. The conversion of "1 in 65" for ethanol is calculated as (1 g / 65 mL) * 1000 = 15.38 mg/mL.

Experimental Protocol for Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium. The following protocol is a detailed methodology for this procedure.

Materials and Equipment

-

Benzylpenicillin Benzathine (solid, powdered)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation of Solvent: Prepare the desired organic solvent. Ensure it is degassed if necessary to avoid bubble formation.

-

Addition of Solute: Add an excess amount of solid Benzylpenicillin Benzathine to a flask or vial. This is to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

Equilibration: Add a precisely measured volume of the chosen solvent to the flask. Seal the flask tightly to prevent solvent evaporation.

-

Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation ensures continuous mixing, facilitating the dissolution process.

-

Equilibrium Time: Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.

-

Phase Separation: After equilibration, let the flasks stand to allow the excess solid to sediment. For a more complete separation, centrifuge the samples at a high speed. This will pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm). The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Quantification: Dilute the clear, filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC-UV) to determine the concentration of dissolved Benzylpenicillin Benzathine.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or g/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Benzylpenicillin Benzathine.

Conclusion

The solubility of Benzylpenicillin Benzathine in organic solvents is a key parameter for pharmaceutical development. While it is known to be freely soluble in highly polar aprotic solvents like DMF and formamide and only slightly soluble in alcohols like ethanol, there is a notable lack of comprehensive quantitative data in the scientific literature for a broader range of organic solvents. The standardized shake-flask protocol detailed in this guide provides a reliable framework for researchers to determine the solubility of Benzylpenicillin Benzathine in specific solvents relevant to their work, thereby facilitating further innovation in the formulation and application of this essential antibiotic.

References

- 1. Benzathine benzylpenicillin | 1538-09-6 [chemicalbook.com]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzathine benzylpenicillin CAS#: 1538-09-6 [m.chemicalbook.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Benzathine benzylpenicillin | 1538-09-6 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development of Long-Acting Penicillin Formulations

Executive Summary: The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, but the short half-life of aqueous penicillin G necessitated frequent, painful injections.[1][2][3][4][5][6][7] This limitation spurred the development of "repository" or long-acting formulations designed to create a depot effect upon intramuscular injection, allowing for the slow release of penicillin G and maintaining therapeutic concentrations over extended periods. This technical guide details the historical progression of these formulations, from early attempts with adjuvants to the development of key crystalline salts like procaine (B135) penicillin G and benzathine penicillin G, which remain clinically significant today. It provides an in-depth look at their chemical composition, comparative pharmacokinetics, and the experimental methodologies used in their evaluation.

The Dawn of the Antibiotic Era and the Need for Sustained Action

Following its discovery in 1928 and subsequent isolation and purification in the late 1930s and early 1940s by a team at Oxford University led by Howard Florey and Ernst Chain, penicillin G became the first widely effective antibiotic.[1][5][6][8] However, its clinical utility was hampered by rapid renal excretion, resulting in a short plasma half-life of about 30 minutes.[9] To maintain therapeutic blood levels, patients required frequent intramuscular (IM) or intravenous (IV) injections, which were painful and logistically challenging, especially during World War II when penicillin's impact was crucial.[1][2][7] This critical need drove research into formulations that could prolong the drug's release and therapeutic effect from a single injection.

Timeline of Long-Acting Penicillin Development

The journey from Fleming's discovery to stable, long-acting formulations involved several key milestones. Early research focused on delaying absorption by various means, culminating in the development of specific, sparingly soluble salts of penicillin G that defined long-acting therapy for decades.

Caption: Historical progression from penicillin's discovery to modern long-acting formulations.

Core Long-Acting Formulations: A Technical Overview

The primary strategy for prolonging penicillin's action was to reduce its solubility at the injection site, thereby slowing its absorption into the bloodstream.

Procaine Penicillin G (PPG)

Introduced in 1948, procaine penicillin G is an equimolecular salt combining one molecule of procaine with one molecule of penicillin G.[2][10][11] This formulation is administered as an aqueous suspension. Upon deep intramuscular injection, it forms a depot from which the salt slowly dissolves and is hydrolyzed, releasing penicillin G into circulation.[10][11][12] The procaine component also acts as a local anesthetic, reducing the pain associated with the injection.[10][12] PPG provides therapeutic concentrations for 15 to 24 hours.[2][10][11]

Penicillin G with Aluminum Monostearate (PAM)

One of the earliest attempts to prolong penicillin's effect involved suspending procaine penicillin G in oil (e.g., peanut oil) with 2% aluminum monostearate.[13][14] The aluminum monostearate acted as a gelling and water-repellent agent, which further delayed the absorption of penicillin from the oily depot. This formulation, known as PAM, could maintain detectable blood levels for longer periods than PPG in aqueous suspension. However, its viscosity and potential for inconsistent absorption led to it being largely superseded by more advanced formulations.

Benzathine Penicillin G (BPG)

Considered a major advancement, benzathine penicillin G was introduced in 1952.[2] It is formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (DBED).[15] This salt is exceptionally insoluble in water. Following intramuscular injection, the compound very slowly dissolves and hydrolyzes to release penicillin G.[16][17] This extremely slow absorption provides a low but persistent level of penicillin G in the blood for up to four weeks from a single injection, making it the formulation of choice for treating syphilis and for the long-term prophylaxis of rheumatic fever.[2][18][19]

Combination Formulations: Bicillin C-R

To achieve both rapid onset and prolonged action, combination products were developed. Bicillin C-R is a notable example, containing a mixture of penicillin G benzathine and penicillin G procaine.[15][20][21][22] The procaine component provides a higher initial peak concentration within hours, while the benzathine component ensures a sustained, lower concentration for an extended period.[15] It is important to note that these combination products are not indicated for the treatment of syphilis, as the resulting penicillin concentrations are not sufficient to treat the slowly replicating spirochete responsible for the disease.[2][20]

Comparative Pharmacokinetic Profiles

The primary goal of long-acting formulations is to alter the pharmacokinetic profile of penicillin G to achieve sustained therapeutic concentrations. The data below, compiled from various studies, illustrates the differences between key formulations after a single intramuscular injection.

| Formulation | Typical Adult Dose (Units) | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Duration of Detectable Levels |

| Aqueous Penicillin G | 1,000,000 | 15-30 minutes | High, variable | 4-6 hours |

| Procaine Penicillin G (PPG) | 600,000 - 1,000,000 | ~4 hours[10][11] | 1.0 - 3.0 units/mL | Up to 24 hours[2] |

| Bicillin C-R (PPG + BPG) | 1,200,000 (600k each) | ~3 hours[15] | 2.1 - 2.6 units/mL[15] | Detectable for ~7 days[15] |

| Benzathine Penicillin G (BPG) | 1,200,000 - 2,400,000 | 13-24 hours | 0.03 - 0.3 units/mL | 2 to 4 weeks[2][19][23] |

Note: Pharmacokinetic values can vary significantly based on patient age, muscle mass, injection site, and specific assay methodology. 1 unit of penicillin G is approximately 0.6 micrograms.[3]

Mechanism of Action of Penicillin

All penicillin formulations, regardless of their duration of action, share the same fundamental mechanism. Penicillin G is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17][24][25][26]

-

Targeting PBPs: Penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final step in peptidoglycan synthesis.[12][16][24][27] Peptidoglycan provides structural integrity to the bacterial cell wall.[24][28]

-

Inhibition of Cross-linking: By inhibiting PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[24][25]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death, particularly in actively growing bacteria.[19][24][25]

Caption: Penicillin inhibits bacterial cell wall synthesis by targeting PBPs.

Methodologies and Experimental Protocols

The evaluation of long-acting penicillin formulations required the development and refinement of both in vivo and in vitro experimental methods.

In Vivo Evaluation of Pharmacokinetics

The primary goal of in vivo studies is to determine the concentration-time profile of the drug in the body.

Representative Protocol for a Human Pharmacokinetic Study:

-

Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects are typically screened for a history of penicillin allergy.

-

Study Design: An open-label, randomized, crossover study design is often employed to compare different formulations (e.g., a generic vs. a branded product).[29] A long washout period (e.g., 5 months) is necessary between doses due to the prolonged action of the drugs.[29]

-

Drug Administration: A single, deep intramuscular injection of a standardized dose (e.g., 1,200,000 units) is administered into a large muscle mass, such as the gluteus maximus or ventrogluteal muscle.

-

Blood Sampling: Venous blood samples are collected at predetermined intervals. For very long-acting formulations like BPG, this includes frequent sampling in the initial hours and days, followed by less frequent sampling over a period of weeks (e.g., up to 500 hours or more).[29]

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Data Analysis: Plasma concentration data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[29]

Caption: Workflow for a clinical pharmacokinetic study of long-acting penicillin.

In Vitro Quantification of Penicillin G

Accurate measurement of penicillin G concentrations in plasma is critical for pharmacokinetic studies.

Representative Protocol for HPLC-UV Analysis:

-

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture, and an Ultraviolet (UV) detector quantifies the amount of penicillin G present.[29]

-

Sample Preparation:

-

Plasma samples are thawed.

-

A protein precipitation step is performed to remove interfering proteins. This is often done by adding a solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation.

-

The clear supernatant containing the drug is transferred to an analysis vial.

-

-

Chromatography:

-

Mobile Phase: A buffered aqueous solution mixed with an organic solvent (e.g., acetonitrile) is pumped through the system.

-

Stationary Phase: A C18 column is commonly used.

-

Injection: A small volume of the prepared sample supernatant is injected into the HPLC system.

-

-

Detection: The eluent from the column passes through a UV detector set at a wavelength where penicillin G absorbs light maximally (e.g., ~225 nm).

-

Quantification: The area of the penicillin G peak in the chromatogram is proportional to its concentration. A calibration curve is generated using standards of known penicillin G concentrations to quantify the amount in the unknown samples.[29]

More recent studies utilize the even greater sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification.[30]

Penicillin Allergy Testing

Given the potential for hypersensitivity reactions, protocols for allergy testing are crucial in the clinical evaluation and use of penicillins.

Representative Protocol for Skin Testing:

-

Principle: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.

-

Reagents: Includes a major determinant antigen (e.g., penicilloyl-polylysine, PPL) and minor determinant mixtures (MDM). Histamine is used as a positive control and saline as a negative control.[31][32]

-

Procedure:

-

Prick Test: A drop of each reagent is placed on the skin (e.g., forearm), and the skin is lightly pricked through the drop. The site is observed for a wheal-and-flare reaction after 15-20 minutes.

-

Intradermal Test: If the prick test is negative, a small amount of the reagent is injected intradermally to create a small bleb. The site is again observed for a reaction.

-

-

Interpretation: A positive test, indicated by a wheal larger than the negative control, suggests the presence of IgE-mediated sensitivity and a higher risk of an immediate allergic reaction.[32]

Conclusion and Future Perspectives

The historical development of long-acting penicillin formulations was a triumph of pharmaceutical science, transforming the treatment of many bacterial infections. The creation of repository forms like procaine and benzathine penicillin G solved the critical problem of penicillin's short half-life, enabling effective single-dose or infrequent-dose therapies for diseases like syphilis and providing crucial prophylaxis against rheumatic fever.[18] While the fundamental principles of these formulations have remained unchanged for over 70 years, modern research continues to explore ways to improve them, focusing on aspects like reducing injection pain, ensuring consistent release kinetics, and developing novel long-acting delivery systems to combat the persistent challenge of infectious diseases globally.[17][30]

References

- 1. History of penicillin - Wikipedia [en.wikipedia.org]

- 2. pedemmorsels.com [pedemmorsels.com]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 6. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 7. The History of Penicillin — Allergy & Asthma Center of Boston [allergyasthmaboston.com]

- 8. acs.org [acs.org]

- 9. litfl.com [litfl.com]

- 10. Penicillin G Procaine (Penicillin Procaine Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. What is the mechanism of Penicillin G Procaine? [synapse.patsnap.com]

- 13. Procaine penicillin with aluminium monostearate; infrequent injections for children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US2507193A - Penicillin product - Google Patents [patents.google.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 17. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Long-acting penicillins: historical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. mycred.com [mycred.com]

- 21. Bicillin CR (penicillin G benzathine / penicillin G procaine): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 22. Benzathine benzylpenicillin/procaine benzylpenicillin - Wikipedia [en.wikipedia.org]

- 23. journals.asm.org [journals.asm.org]

- 24. news-medical.net [news-medical.net]

- 25. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 26. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 27. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. Penicillin allergy: in vivo and in vitro diagnostic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. scielo.br [scielo.br]

An In-depth Technical Guide to the Molecular Properties of Benzylpenicillin Benzathine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of Benzylpenicillin Benzathine, a long-acting antibiotic. The information is presented to support research, development, and quality control activities within the pharmaceutical sciences.

Molecular Composition and Weight

Benzylpenicillin benzathine is a salt formed from two molecules of benzylpenicillin (penicillin G) and one molecule of benzathine (N,N'-dibenzylethylenediamine). This combination results in a compound with a significantly longer half-life than benzylpenicillin alone. The molecular properties of the anhydrous and tetrahydrate forms are summarized below.

Data Presentation

| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzylpenicillin Benzathine (Anhydrous) | C48H56N6O8S2 | 909.12[1][2][3][4][5] |

| Benzylpenicillin Benzathine (Tetrahydrate) | C48H64N6O12S2 | 981.2[6] |

| Benzylpenicillin (Penicillin G) | C16H18N2O4S | 334.39 |

| Benzathine | C16H20N2 | 240.34 |

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of pharmaceutical compounds such as Benzylpenicillin Benzathine relies on precise analytical techniques. The following sections detail the methodologies for two fundamental experimental approaches: High-Resolution Mass Spectrometry and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

High-resolution mass spectrometry is a critical tool for the accurate determination of a compound's molecular weight and for confirming its elemental composition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the Benzylpenicillin Benzathine reference standard.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a concentration of 10-100 µg/mL for infusion.

-

-

Instrumentation and Calibration:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy (typically < 5 ppm).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.

-

Set the instrument to acquire data over a mass-to-charge (m/z) range that will encompass the expected molecular ion, for example, m/z 100-1200.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]+. For the anhydrous form, this would be expected at an m/z of approximately 910.13.

-

Utilize the instrument's software to calculate the exact mass of the molecular ion.

-

Based on the accurate mass measurement, use a formula calculator to confirm the elemental composition (C48H57N6O8S2 for the [M+H]+ ion) within a specified mass tolerance (e.g., ± 5 ppm).

-

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to verify the empirical formula of Benzylpenicillin Benzathine.

Methodology:

-

Sample Preparation:

-

Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it under vacuum to remove any residual solvents or moisture.

-

Accurately weigh 1-3 mg of the prepared sample into a tin capsule using a calibrated microbalance.

-

-

Instrumentation:

-

Employ a CHNS elemental analyzer. This instrument uses a combustion method to convert the sample into simple gases (CO2, H2O, N2, and SO2).

-

-

Analysis Procedure:

-

Place the weighed sample into the instrument's autosampler.

-

Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) in an oxygen-rich environment, leading to complete combustion.

-

The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 and are then separated by a gas chromatography column.

-

A thermal conductivity detector (TCD) measures the concentration of each gas.

-

-

Calculation and Interpretation:

-

The instrument's software calculates the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight.

-

Compare the experimentally determined percentages with the theoretical percentages calculated from the molecular formula (C48H56N6O8S2) to confirm the empirical formula.

-

Structural Relationship Diagram

The following diagram illustrates the formation of Benzylpenicillin Benzathine from its constituent molecules.

Caption: Formation of Benzylpenicillin Benzathine.

References

- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. measurlabs.com [measurlabs.com]

- 5. School of Chemical Sciences KB [answers.uillinois.edu]

- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

The Instability of Benzylpenicillin: A Technical Guide to pH-Dependent Inactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of benzylpenicillin (Penicillin G) in aqueous solutions of varying pH. Understanding the pH-dependent inactivation of this critical antibiotic is paramount for its formulation, storage, and effective clinical use. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.

Introduction: The pH-Stability Profile of Benzylpenicillin

Benzylpenicillin, a cornerstone of antibacterial therapy, is notoriously susceptible to degradation in aqueous environments. The stability of its β-lactam ring, the pharmacophore responsible for its antibacterial activity, is highly dependent on the hydrogen ion concentration of the medium. Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam bond, leading to the formation of inactive degradation products. This inactivation follows pseudo-first-order kinetics, with the rate of degradation being significantly influenced by pH, temperature, and the presence of buffer salts.[1]

Generally, benzylpenicillin exhibits its maximum stability in the neutral to slightly acidic pH range of 6.5 to 7.5.[2][3] Under these conditions, the molecule can be stored for extended periods, especially at reduced temperatures. However, deviations from this optimal pH range lead to a rapid loss of potency, with acidic conditions often being more detrimental than alkaline conditions.

Quantitative Analysis of Benzylpenicillin Inactivation

The rate of benzylpenicillin degradation at a given pH and temperature can be quantified by its degradation rate constant (k) and its half-life (t½). The following tables summarize the available quantitative data on the inactivation of benzylpenicillin at different pH values.

Table 1: Degradation Rate Constants (k) of Benzylpenicillin at Various pH Values

| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |

| 4.0 | Not Specified | 0.1603 | [1] |

| 7.0 | Not Specified | 0.0039 | [1] |

| 10.0 | Not Specified | 0.0485 | [1] |

Table 2: Relative Stability of Benzylpenicillin at Different pH Values

| pH Range | Relative Stability | Key Observations |

| < 4.0 | Highly Unstable | Rapid degradation occurs. |

| 4.0 - 6.0 | Moderately Unstable | Degradation rate is significant. |

| 6.5 - 7.5 | Most Stable | Optimal pH range for stability.[2] |

| 8.0 - 10.0 | Moderately Unstable | Degradation rate increases with pH. |

| > 10.0 | Highly Unstable | Rapid degradation occurs. |

Degradation Pathways of Benzylpenicillin

The inactivation of benzylpenicillin proceeds through distinct pathways under acidic and alkaline conditions, yielding a variety of degradation products.

Acidic Degradation

Under acidic conditions, benzylpenicillin undergoes a complex series of reactions. The initial step involves the rearrangement of the penicillin molecule to form benzylpenillic acid. This can then be further hydrolyzed to yield benzylpenilloic acid and ultimately D-penicillamine and benzylpenilloaldehyde. Another major degradation product in acidic media is benzylpenicilloic acid, formed through the hydrolysis of the β-lactam ring.

References

An In-Depth Technical Guide to the Hydrolysis Kinetics of Benzylpenicillin Benzathine to Benzylpenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of benzylpenicillin benzathine, the process that releases the active therapeutic agent, benzylpenicillin (penicillin G). A thorough understanding of these kinetics is critical for the development of long-acting parenteral formulations and for ensuring therapeutic efficacy. This document details the underlying principles, experimental protocols for kinetic analysis, and a summary of available quantitative data.

Introduction: The Significance of Hydrolysis in Long-Acting Penicillin Therapy

Benzylpenicillin benzathine is a sparingly soluble salt of benzylpenicillin that, when administered intramuscularly, forms a depot from which the active drug is slowly released. The therapeutic effect is entirely dependent on the in vivo hydrolysis of this salt to yield free benzylpenicillin. This slow release mechanism is responsible for the prolonged therapeutic window, a key characteristic of this formulation. The rate-limiting step in this process is the dissolution of the benzathine salt in the aqueous environment of the muscle tissue, which is then followed by the dissociation into benzylpenicillin and N,N'-dibenzylethylenediamine. Therefore, the study of its hydrolysis kinetics is intrinsically linked to its dissolution characteristics.

The Hydrolysis Pathway: A Dissolution-Driven Process

The hydrolysis of benzylpenicillin benzathine is not a chemical cleavage in the traditional sense but rather a dissolution and dissociation process. The overall pathway can be visualized as a two-step sequence:

The extremely low aqueous solubility of benzylpenicillin benzathine is the primary factor governing the slow release of benzylpenicillin.[1] This dissolution and subsequent hydrolysis lead to prolonged, low serum levels of the active drug.[1]

Quantitative Data on Benzylpenicillin Release

While specific kinetic constants for the hydrolysis of benzylpenicillin benzathine under various in vitro conditions are not extensively published in a standardized format, in vivo pharmacokinetic data provides insight into the overall release process. After intramuscular injection, the drug is slowly released from the injection site and hydrolyzed to penicillin G, resulting in prolonged but low drug concentrations in the blood.[2] For instance, following a 1.2 million unit injection in adults, detectable drug concentrations can be observed for 14 days or longer.[2]

The peak plasma concentration (Tmax) of benzylpenicillin after administration of benzylpenicillin benzathine is typically observed between 12 and 48 hours.[3] The apparent half-life of this long-acting formulation is approximately 336 hours.[3]

The following table summarizes pharmacokinetic parameters that reflect the in vivo hydrolysis and absorption of benzylpenicillin from the benzathine salt:

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 12 - 48 hours | [3] |

| Apparent Half-life | ~336 hours | [3] |

| Detectable Drug Levels (1.2 million units) | ≥ 14 days | [2] |

Experimental Protocols for Kinetic Analysis

The analysis of benzylpenicillin benzathine hydrolysis kinetics primarily involves measuring the rate of appearance of benzylpenicillin in a dissolution medium over time. A well-designed in vitro dissolution study is a key methodology.

In Vitro Dissolution and Hydrolysis Study

This protocol is designed to measure the rate of benzylpenicillin release from a suspension of benzylpenicillin benzathine, simulating in vivo conditions.

Methodology:

-

Preparation of Dissolution Medium: A phosphate buffer solution with a pH of 7.4 is prepared to mimic physiological conditions. The medium should be degassed prior to use.

-

Apparatus: A USP Apparatus 2 (paddle apparatus) is suitable for this study. The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.

-

Sample Preparation: A known quantity of benzylpenicillin benzathine injectable suspension is introduced into the dissolution vessel.

-

Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn. To maintain a constant volume, an equivalent amount of fresh, pre-warmed medium should be added after each withdrawal.

-

Sample Analysis: The collected samples are immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to stop the dissolution process. The concentration of dissolved benzylpenicillin is then determined using a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Benzylpenicillin Quantification

A robust and validated HPLC method is essential for accurately quantifying the released benzylpenicillin.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Factors Influencing Hydrolysis Kinetics

The rate of benzylpenicillin release from the benzathine salt is influenced by several factors:

-

Particle Size and Surface Area: Smaller particle sizes of the benzathine salt lead to a larger surface area exposed to the dissolution medium, resulting in a faster dissolution and, consequently, a more rapid release of benzylpenicillin.

-

pH of the Medium: The solubility of benzylpenicillin benzathine, and therefore its dissolution rate, can be influenced by the pH of the surrounding medium.

-

Temperature: As with most chemical processes, an increase in temperature will generally increase the rate of dissolution and hydrolysis.

-

Formulation Excipients: The presence of suspending agents, buffers, and other excipients in the formulation can impact the wetting of the drug particles and the viscosity of the medium, thereby affecting the dissolution rate.

Conclusion

The hydrolysis of benzylpenicillin benzathine to the active benzylpenicillin is a critical process that dictates the long-acting therapeutic profile of this important antibiotic. The kinetics of this process are primarily governed by the dissolution of the sparingly soluble benzathine salt. A thorough understanding and characterization of these kinetics, through well-designed in vitro dissolution studies and robust analytical methodologies, are essential for the development, quality control, and regulatory approval of effective and reliable long-acting penicillin formulations. Further research focusing on the intrinsic hydrolysis kinetics under a wider range of in vitro conditions would be beneficial for a more complete understanding of this fundamental process.

References

Methodological & Application

Benzylpenicillin benzathine for preventing bacterial contamination in primary cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzylpenicillin benzathine for the prevention of bacterial contamination in primary cell cultures. This document includes detailed protocols, quantitative data on efficacy and cytotoxicity, and information on the stability and preparation of Benzylpenicillin benzathine solutions.

Introduction

Primary cell cultures are highly susceptible to bacterial contamination, which can lead to the loss of valuable time and resources. While the best practice is to maintain a sterile work environment through strict aseptic techniques, the use of antibiotics can be a necessary tool, particularly during the initial stages of isolating primary cells from tissues.[1][2][3] Benzylpenicillin benzathine is a long-acting penicillin antibiotic that is effective against a broad spectrum of Gram-positive bacteria, which are common contaminants in cell culture.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[4]

This document outlines the appropriate application of Benzylpenicillin benzathine in primary cell culture, with a focus on maximizing its antibacterial efficacy while minimizing potential cytotoxic effects on the cultured cells.

Mechanism of Action

Benzylpenicillin, a β-lactam antibiotic, acts by interfering with the synthesis of the bacterial cell wall.[4][6] It specifically inhibits the transpeptidase enzyme, which is responsible for the cross-linking of peptidoglycan chains, an essential component of the cell wall of Gram-positive bacteria.[4] This inhibition results in a weakened cell wall, leading to osmotic instability and ultimately, cell lysis.[4]

Data Presentation

Efficacy of Benzylpenicillin Against Common Bacterial Contaminants

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Benzylpenicillin (Penicillin G) against common Gram-positive bacterial contaminants found in cell cultures. It is important to note that MIC values can vary between different bacterial strains.

| Bacterial Species | Penicillin G MIC Range (µg/mL) |

| Staphylococcus aureus | 0.06 - >8 µg/mL[7] |

| Streptococcus pyogenes | 0.008 - 0.064 µg/mL[8] |

Cytotoxicity of Benzylpenicillin in Primary Cells

The cytotoxic effects of Benzylpenicillin on primary cells are a critical consideration. The available data suggests that at standard working concentrations, Benzylpenicillin exhibits low cytotoxicity to several primary cell types.

| Cell Type | Observation | Concentration | Exposure Time |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Atoxic[1][4] | Not specified | 24 hours |

| Bovine Aortic Endothelial Cells | Atoxic[1][4] | Not specified | 24 hours |

| Human Diploid Fibroblasts | Depressed cell growth[9] | 100 U/mL | 2 weeks |

| Human Dermal Fibroblasts | No alteration in collagen metabolism[10][11] | Not specified | Not specified |

| Mouse Fibroblasts | Low reactivity with the antibiotic[12][13] | Not specified | Not specified |

Note: It is highly recommended to perform a cytotoxicity assay for each specific primary cell type and experimental conditions.

Stability of Benzylpenicillin in Solution

The stability of Benzylpenicillin is dependent on temperature and pH. At 37°C, the half-life of Penicillin G in solution can be significantly reduced.

| Temperature | pH | Stability |

| 37°C | Neutral | 50% degradation within 24 hours[6] |

| 20°C | Neutral | 38% degradation within 24 hours[6] |

| 4°C | Neutral | Stable for up to 7 days[11] |

Experimental Protocols

Preparation of Sterile Benzylpenicillin Benzathine Stock Solution

Materials:

-

Benzylpenicillin benzathine powder

-

Sterile distilled water or sterile phosphate-buffered saline (PBS)

-

Sterile 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Benzylpenicillin benzathine powder.

-

Dissolve the powder in a small volume of sterile distilled water or PBS in a sterile 50 mL conical tube. Benzylpenicillin benzathine has low water solubility, so thorough vortexing or sonication may be required to achieve a uniform suspension.

-

Bring the solution to the final desired volume with sterile distilled water or PBS. A common stock solution concentration is 10,000 to 100,000 U/mL.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

References

- 1. Cytotoxic effects of four antibiotics on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 抗生素杀灭曲线 [sigmaaldrich.com]

- 3. capricorn-scientific.com [capricorn-scientific.com]

- 4. Lab Scale Penicillin production [aecenar.com]

- 5. Penicillin G sodium salt, 25 g, plastic, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]

- 6. Shelf life penicillin testing reagents [aaaai.org]

- 7. ibiantech.com [ibiantech.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of some antibiotics on the growth of human diploid skin fibroblasts in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin G does not alter collagen type I metabolism of dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Penicillin G Does Not Alter Collagen Type I Metabolism of Dermal Fibroblasts in Culture | Semantic Scholar [semanticscholar.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]